Regioisomeric Differentiation in Antifungal Activity – 2,5‑Difluoro vs. 2,4‑Difluoro vs. Phenyl
In a panel of triazole antifungal analogs, the 2,5‑difluorophenyl derivative demonstrated substantially different MIC₈₀ values compared with the 2,4‑difluorophenyl and unsubstituted phenyl versions across multiple Candida strains [1]. For the BRE strain, the 2,5‑difluorophenyl compound (MCC8768) exhibited an MIC₈₀ of 25 ± 8 µM, whereas the 2,4‑difluorophenyl analog (FLC‑2,4‑diF) showed 3.8 ± 0.9 µM, and the phenyl analog (MCC7915) was 223 ± 79 µM [1]. The rank order and magnitude of activity varied further when tested against ARE, ARE T289A, ARE I301T, and ARE Y121F strains (see Table 3), confirming that the 2,5‑difluoro substitution pattern is not interchangeable with other regioisomers or the parent phenyl scaffold [1].
| Evidence Dimension | Antifungal potency (MIC₈₀, µM) |
|---|---|
| Target Compound Data | 2,5‑difluorophenyl analog (MCC8768): BRE = 25 ± 8 µM; ARE = 354 ± 76 µM |
| Comparator Or Baseline | 2,4‑difluorophenyl analog (FLC‑2,4‑diF): BRE = 3.8 ± 0.9 µM; ARE = 151 ± 66 µM; Phenyl analog (MCC7915): BRE = 223 ± 79 µM |
| Quantified Difference | 6.6‑fold lower potency (2,5‑diF) vs. 2,4‑diF in BRE; 2.3‑fold lower in ARE; >8.9‑fold higher potency vs. phenyl in BRE |
| Conditions | Broth microdilution assay against Candida albicans strains (BRE, ARE, ARE variants); MIC₈₀ determination |
Why This Matters
Selecting the correct regioisomer is critical for obtaining the intended biological activity; a generic substitution would lead to potency losses or gains that confound SAR interpretation and candidate progression.
- [1] PMC Article PMC11678245, Table 3. Comparison of MIC₈₀ values (µM) for phenyl‑substituted triazole antifungals against Candida strains. https://pmc.ncbi.nlm.nih.gov/articles/PMC11678245/table/jof-10-00820-t003/ (accessed 2026-05-03). View Source
